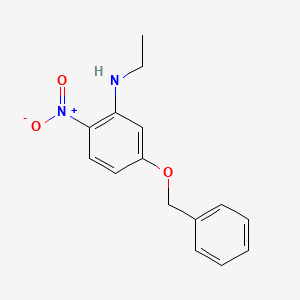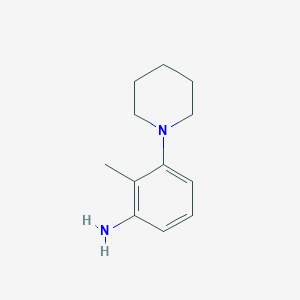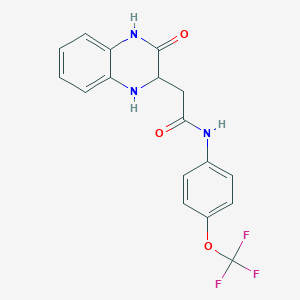
5-(Benzyloxy)-N-ethyl-2-nitroaniline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “5-(Benzyloxy)-N-ethyl-2-nitroaniline” would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
One area of application involves the synthesis of complex organic structures and the exploration of their reactivity. For instance, research on the direct observation of acyl nitroso species in solution by time-resolved IR spectroscopy provides insights into the reactivity of related nitro compounds in chemical reactions, which is crucial for understanding the behavior of 5-(Benzyloxy)-N-ethyl-2-nitroaniline in similar contexts (Cohen et al., 2003). Similarly, studies on the room-temperature negative differential resistance in nanoscale molecular junctions, utilizing active self-assembled monolayers containing nitroamine or nitro compounds, highlight the potential of such structures in electronic applications (Chen et al., 2000).
Sensor Development
Research into the development of sensitive probes for detecting specific ions or molecules showcases another application. For example, a spirooxazine derivative was explored as a highly sensitive cyanide sensor, demonstrating the utility of nitro-substituted compounds in enhancing the sensitivity and selectivity of chemical sensors (Zhu et al., 2012).
Antibacterial and Antifungal Activities
The synthesis and evaluation of novel 5-(nitro/bromo)-styryl-2-benzimidazoles for their in vitro anti-tubercular, anti-bacterial, and anti-fungal activities demonstrate the potential biomedical applications of nitro-substituted compounds. These compounds showed significant activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Shingalapur et al., 2009).
Material Science and Catalysis
The exploration of materials for electronic applications and the development of catalysts for chemical reactions are also significant. For instance, the synthesis of quinoxaline 1,4-dioxides from benzofuroxan on silica gel illustrates the utility of nitroaniline derivatives in synthesizing materials with specific electronic properties (Takabatake et al., 2005).
Wirkmechanismus
Target of Action
Many organic compounds like “5-(Benzyloxy)-N-ethyl-2-nitroaniline” are used in organic synthesis reactions as intermediates or reagents. Their targets could be other organic compounds in a chemical reaction .
Mode of Action
The mode of action of such compounds often involves nucleophilic substitution, where a part of the molecule (a nucleophile) replaces another part of the molecule (an electrophile). For example, nitrogen can act as a nucleophile in reactions involving aldehydes and ketones .
Biochemical Pathways
In the context of organic synthesis, the term “biochemical pathways” refers to the series of reactions that the compound undergoes to transform from one form to another. These pathways can be complex and are determined by the chemical properties of the compound and the conditions of the reaction .
Action Environment
The action of “this compound” would be influenced by the environment in which it is used. Factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-ethyl-2-nitro-5-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-16-14-10-13(8-9-15(14)17(18)19)20-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDUNSVJPHEFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)


![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)

![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)
